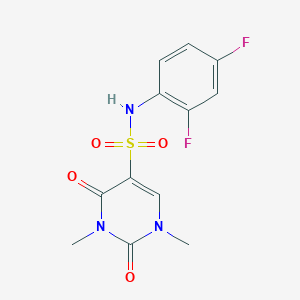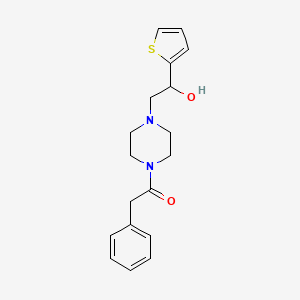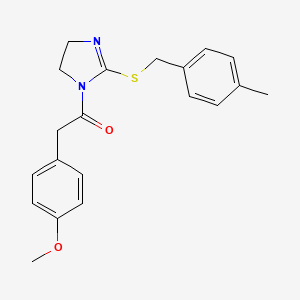
N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of bioactivities. Sulfonamides are often explored for their potential as inhibitors of various enzymes and as anticancer agents due to their ability to interfere with the metabolic processes of cells .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of suitable amines with sulfonyl chlorides. For example, the synthesis of N-[2-(2,4-difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamide derivatives was achieved by reacting 3-pyridylamines with sulfonyl chlorides . Similarly, the synthesis of 4,7-dihydroazolo[1,5-a]pyrimidin-5-ylmethanesulfonamides was reported through a two-component condensation of aminoazoles with N,N-dialkyl(cinnamoyl)methanesulfonamides . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the structure elucidation of novel polyfluoro substituted pyrazoline type sulfonamides was carried out using 1H NMR, 13C NMR, 19F NMR, and other NMR-based techniques, which revealed the influence of fluorine atoms on chemical shifts and splitting patterns . These techniques would be essential in confirming the structure of "this compound".
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For example, the C-2 sulfonamido pyrimidine nucleosides were prepared by nucleophilic attack of sulfonamide anions on anhydronucleosides . The reactivity of the sulfonamide group can be exploited in different chemical transformations, which could be relevant for further functionalization of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of fluorine atoms, for example, can significantly affect the acidity, lipophilicity, and metabolic stability of these compounds . The inhibitory activities of sulfonamide derivatives against enzymes such as secretory phospholipase A2, acetylcholinesterase, and carbonic anhydrase I and II have been reported, with some compounds showing significant inhibitory profiles at nanomolar levels . These properties are crucial for the potential therapeutic applications of "this compound".
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
Researchers have developed efficient synthetic methods for derivatives bearing the biologically active sulfonamide moiety, showing moderate to potent cytotoxic activity against various human tumor cell lines. Such compounds have been synthesized through iodine-catalyzed processes, yielding high to excellent yields and demonstrating significant cytotoxicity in vitro, highlighting their potential as cancer therapeutics (Li et al., 2014).
Pharmacological Evaluation
Novel series of sulfonamide derivatives have been designed and evaluated for their inhibitory potencies against acetylcholinesterase (AChE) and human carbonic anhydrase I and II enzymes. These compounds exhibit significant inhibitory profiles at nanomolar levels, suggesting their application in treating conditions associated with enzyme dysregulation (Yamali et al., 2020).
Antibacterial Activity
Some sulfonamide derivatives have shown a high degree of antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus, comparable to established antibiotics. This demonstrates the potential of sulfonamide derivatives in developing new antibacterial agents (Gadad et al., 2000).
Interaction with Biological Molecules
Studies have used fluorescent probe techniques to investigate the binding of sulfonamide derivatives to bovine serum albumin, providing insights into the drug-protein interactions critical for drug design and delivery (Jun et al., 1971).
Sensing and Detection
Research has also focused on developing highly specific and reversible sensors based on sulfonamide-conjugated semiconductors for detecting anions, demonstrating exceptional specificity toward fluoride. This highlights the utility of sulfonamide derivatives in environmental and analytical chemistry for detecting specific ions or molecules (Aboubakr et al., 2013).
Mécanisme D'action
Target of Action
The primary target of N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is lanosterol 14α-demethylase . This enzyme is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Mode of Action
N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide acts as an inhibitor of lanosterol 14α-demethylase . By inhibiting this enzyme, it disrupts the production of ergosterol, leading to alterations in the fungal cell membrane . This disruption can inhibit the growth and proliferation of the fungal cells .
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase affects the ergosterol biosynthesis pathway . Ergosterol is crucial for maintaining the integrity and fluidity of fungal cell membranes. Its depletion can lead to the accumulation of toxic intermediates and abnormal cell membranes, which can ultimately result in cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well-distributed in the body
Result of Action
The inhibition of lanosterol 14α-demethylase by N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide leads to the disruption of ergosterol biosynthesis. This results in the alteration of the fungal cell membrane, inhibiting the growth and proliferation of the fungal cells . The ultimate result is the death of the fungal cells .
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O4S/c1-16-6-10(11(18)17(2)12(16)19)22(20,21)15-9-4-3-7(13)5-8(9)14/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAQLWAYWCWQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2515708.png)
![2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B2515709.png)
![7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile](/img/structure/B2515710.png)



![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2515715.png)
![1-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2515716.png)
![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B2515718.png)
![methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate](/img/structure/B2515722.png)

